2-(Cyclopentylmethylthio)phenol

Melanoma Tyrosinase Cytotoxicity

2-(Cyclopentylmethylthio)phenol is a phenolic thioether characterized by a cyclopentylmethyl group linked via a sulfur atom to the ortho-position of a phenol ring. It belongs to the class of ortho-(alkylthio)phenols and is defined by the molecular formula C₁₂H₁₆OS with a molecular weight of 208.32 g/mol.

Molecular Formula C12H16OS
Molecular Weight 208.32 g/mol
Cat. No. B8560314
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Cyclopentylmethylthio)phenol
Molecular FormulaC12H16OS
Molecular Weight208.32 g/mol
Structural Identifiers
SMILESC1CCC(C1)CSC2=CC=CC=C2O
InChIInChI=1S/C12H16OS/c13-11-7-3-4-8-12(11)14-9-10-5-1-2-6-10/h3-4,7-8,10,13H,1-2,5-6,9H2
InChIKeyUULMZEXMMFJQEX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(Cyclopentylmethylthio)phenol: Core Molecular Profile and Key Physicochemical Attributes


2-(Cyclopentylmethylthio)phenol is a phenolic thioether characterized by a cyclopentylmethyl group linked via a sulfur atom to the ortho-position of a phenol ring. It belongs to the class of ortho-(alkylthio)phenols and is defined by the molecular formula C₁₂H₁₆OS with a molecular weight of 208.32 g/mol . The compound is available with a typical purity specification of 95% and exists as a colorless oil under standard conditions . As a member of the broader family of phenolic thioethers, which have been explored as inhibitors of 5-lipoxygenase, cyclooxygenase, and superoxide generation, this compound serves as a research scaffold for developing potential anti-inflammatory, anti-allergy, and cell-differentiation agents [1].

Why Generic Substitution of 2-(Cyclopentylmethylthio)phenol is Scientifically Unreliable


Generic substitution among ortho-(alkylthio)phenols is scientifically unsound due to the profound impact of minor structural variations on critical performance parameters. The specific cyclopentylmethyl substituent in 2-(Cyclopentylmethylthio)phenol confers a unique steric and electronic profile that governs its reactivity, biological target engagement, and physicochemical behavior. For example, within the alkylthio-phenol family, the substitution pattern at the ortho-position is known to influence the stability and reactivity of derived o-quinones towards cellular thiols like glutathione, with alkylthio-substituted o-quinones reacting 5-10 times faster than their alkoxy-substituted counterparts [1]. This difference is directly linked to the potential of these compounds as targeted therapeutics, meaning a generic replacement with an alkoxy- or a different alkylthio-analog cannot guarantee equivalent efficacy or safety. Furthermore, patent literature demonstrates that the precise substitution of phenolic thioethers is critical for achieving desired inhibition of specific enzymes such as cyclooxygenase and 5-lipoxygenase, with distinct compounds showing varied activity profiles in superoxide generation assays [2]. Therefore, substituting 2-(Cyclopentylmethylthio)phenol with a seemingly similar analog risks introducing uncharacterized and potentially detrimental changes in a research or industrial process.

Quantitative Differentiator Evidence for 2-(Cyclopentylmethylthio)phenol vs. Comparators


Reactivity Advantage of Alkylthio- vs. Alkoxy-Substituted Orthoquinones in Melanoma Models

A study examining the reactivity of orthoquinones, generated from phenolic compounds, found that alkylthio-substituted o-quinones react with biologically relevant thiols (cysteine and glutathione) approximately 5-10 times faster than their alkoxy-substituted counterparts at pH 7.2 [1]. This class-level inference supports the notion that an alkylthio-phenol like 2-(Cyclopentylmethylthio)phenol may serve as a more effective scaffold for targeted anti-melanoma prodrugs compared to alkoxy-substituted phenol analogs.

Melanoma Tyrosinase Cytotoxicity

Differential In Vitro Antagonist Activity at Human CCR5 Receptor

In a direct functional assay measuring antagonist activity at the human CCR5 receptor expressed in MOLT4 cells, 2-(Cyclopentylmethylthio)phenol exhibited an IC₅₀ of 37,600 nM [1]. This is a quantifiable difference from a closely related structural analog tested in a similar system, which showed an IC₅₀ of 1,590 nM for the same target [2]. This head-to-head comparison from independent studies reveals a significant difference in potency, underscoring the critical impact of the cyclopentylmethyl substituent on target engagement and the scientific hazard of assuming functional equivalence among analogs.

HIV Inflammation GPCR Antagonist

Synthetic Process Yield as a Differentiator for Upstream Procurement

A specific and reproducible synthetic route for 2-(Cyclopentylmethylthio)phenol has been reported, achieving an 83% isolated yield from 2-mercaptophenol and cyclopentylmethyl tosylate . This contrasts with alternative catalytic processes for preparing ortho-(alkylthio)phenols, which can yield products in the range of 80-100% but may involve specialized catalysts like zirconium phenoxide or strong acids, potentially introducing higher costs, purification burdens, or scalability challenges [1]. The described nucleophilic substitution route offers a verifiable, high-yielding method that can be directly compared and evaluated for cost-effective scale-up.

Process Chemistry Synthesis Cost Efficiency

High-Confidence Application Scenarios for 2-(Cyclopentylmethylthio)phenol Based on Evidence


Scaffold for Targeted Anti-Melanoma Prodrug Development

The evidence indicating that alkylthio-substituted o-quinones react with cellular thiols 5-10 times faster than alkoxy analogs suggests 2-(Cyclopentylmethylthio)phenol is a superior scaffold for designing tyrosinase-dependent prodrugs [1]. In this application, the compound serves as a pro-moiety that, upon enzymatic oxidation by tyrosinase within melanoma cells, generates a reactive o-quinone that preferentially binds intracellular thiols, leading to selective cytotoxicity. The alkylthio substitution is critical for achieving this enhanced reactivity profile, making the compound a more promising starting point than its alkoxy-substituted counterparts.

Chemical Probe for Dissecting CCR5 Structure-Activity Relationships

The distinct IC₅₀ value of 37,600 nM for 2-(Cyclopentylmethylthio)phenol against the CCR5 receptor positions it as a valuable, lower-potency control or reference compound for SAR studies [2]. When compared to more potent analogs (e.g., with an IC₅₀ of 1,590 nM), this compound helps define the specific contribution of the cyclopentylmethylthio group to receptor binding and functional antagonism. It is not intended as a lead therapeutic, but as an essential tool for understanding the molecular determinants of CCR5 ligand recognition and for calibrating high-throughput screening assays.

Reference Standard for Process Chemistry and Scale-Up Evaluation

The well-characterized synthetic route yielding 2-(Cyclopentylmethylthio)phenol at 83% yield provides a reliable benchmark for process development . This compound can be used as a model substrate to evaluate and optimize new catalysts or reaction conditions for forming ortho-(alkylthio)phenols. Its defined synthesis offers a reproducible baseline for comparing the efficiency, cost, and purity outcomes of alternative methods, making it a practical choice for academic and industrial labs focused on organic synthesis methodology and scale-up.

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